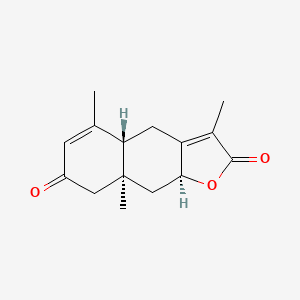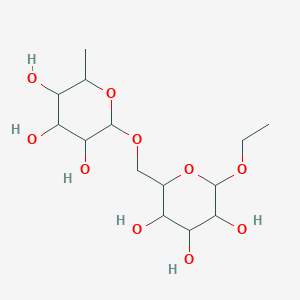
1-phenyl-1-(pyrid-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1-(pyrid-3-yl)ethanol is an organic compound with the molecular formula C13H13NO It consists of a phenyl group and a pyridyl group attached to a central ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-(pyrid-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by reduction with sodium borohydride. The reaction conditions typically include:
- Solvent: Anhydrous ether or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-1-(pyrid-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and pyridyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Electrophilic reagents like bromine, nucleophilic reagents like sodium methoxide
Major Products:
Oxidation: 1-Phenyl-1-(pyrid-3-yl)ethanone
Reduction: 1-Phenyl-1-(pyrid-3-yl)ethane
Substitution: Various substituted phenyl and pyridyl derivatives
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1-(pyrid-3-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-phenyl-1-(pyrid-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1-(pyrid-3-yl)ethanol can be compared with other similar compounds, such as:
- 1-Phenyl-1-(pyrid-2-yl)ethanol
- 1-Phenyl-1-(pyrid-4-yl)ethanol
- 1-Phenyl-1-(quinolin-3-yl)ethanol
These compounds share structural similarities but may exhibit different chemical and biological properties
Eigenschaften
CAS-Nummer |
19490-93-8 |
|---|---|
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
1-phenyl-1-pyridin-3-ylethanol |
InChI |
InChI=1S/C13H13NO/c1-13(15,11-6-3-2-4-7-11)12-8-5-9-14-10-12/h2-10,15H,1H3 |
InChI-Schlüssel |
ZBYCASUSRAVZQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C2=CN=CC=C2)O |
Synonyme |
1-phenyl-1-(pyrid-3-yl)ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










